
1H,1H-Heptafluorobutoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H,1H-Heptafluorobutoxybenzene is a fluorinated organic compound characterized by the presence of a heptafluorobutoxy group attached to a benzene ring. This compound is known for its unique chemical properties, including high thermal stability and resistance to chemical reactions, making it valuable in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1H,1H-Heptafluorobutoxybenzene can be synthesized through a multi-step process involving the introduction of the heptafluorobutoxy group to the benzene ring. One common method involves the reaction of heptafluorobutyl alcohol with benzene in the presence of a strong acid catalyst, such as sulfuric acid, under controlled temperature and pressure conditions. The reaction typically proceeds through an electrophilic aromatic substitution mechanism, resulting in the formation of this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as distillation and chromatography, is essential to remove any impurities and obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 1H,1H-Heptafluorobutoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The benzene ring in this compound can undergo electrophilic substitution reactions with halogens, nitrating agents, or sulfonating agents, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
1H,1H-Heptafluorobutoxybenzene has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex fluorinated compounds.
Biology: Employed in the study of fluorinated biomolecules and their interactions with biological systems.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and resistance to metabolic degradation.
Industry: Utilized in the production of specialty polymers, coatings, and surfactants with enhanced chemical and thermal stability.
Mécanisme D'action
The mechanism of action of 1H,1H-Heptafluorobutoxybenzene involves its interaction with molecular targets through various pathways. The fluorinated nature of the compound imparts unique properties, such as increased lipophilicity and resistance to enzymatic degradation. These properties enable the compound to interact with hydrophobic regions of proteins and membranes, potentially affecting their function and stability.
Comparaison Avec Des Composés Similaires
1H,1H,2H,2H-Perfluorooctylbenzene: Similar in structure but with a longer perfluorinated chain.
1H,1H,2H,2H-Perfluorodecylbenzene: Another similar compound with an even longer perfluorinated chain.
Uniqueness: 1H,1H-Heptafluorobutoxybenzene is unique due to its specific chain length and the balance it provides between hydrophobicity and chemical reactivity. This balance makes it particularly useful in applications where both stability and reactivity are required.
Propriétés
Formule moléculaire |
C10H7F7O |
|---|---|
Poids moléculaire |
276.15 g/mol |
Nom IUPAC |
2,2,3,3,4,4,4-heptafluorobutoxybenzene |
InChI |
InChI=1S/C10H7F7O/c11-8(12,9(13,14)10(15,16)17)6-18-7-4-2-1-3-5-7/h1-5H,6H2 |
Clé InChI |
KSVPNWKSLCEEEM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OCC(C(C(F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


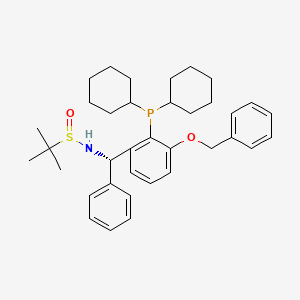
![(5-Bromo-1-propyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B12088655.png)
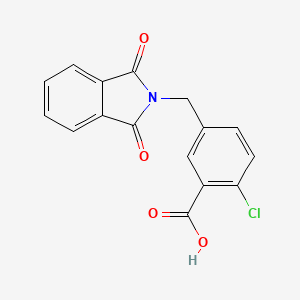
![3-[1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]sulfanylpropanenitrile](/img/structure/B12088665.png)
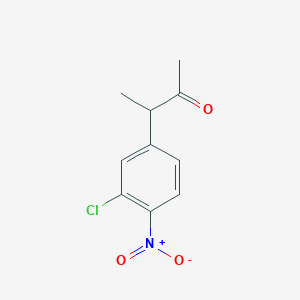
![prop-2-enyl 3-[[7-acetamido-2-phenyl-8-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoate](/img/structure/B12088671.png)
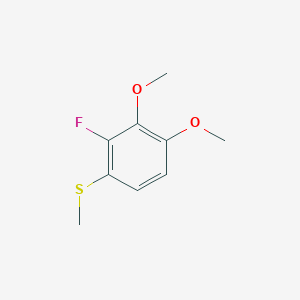
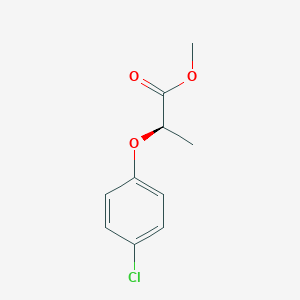
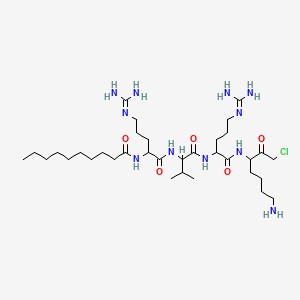
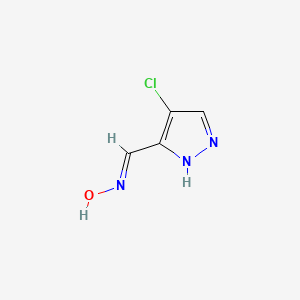
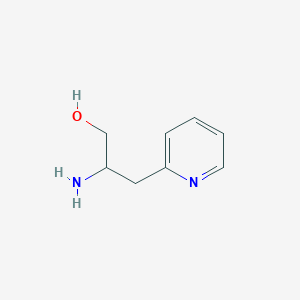
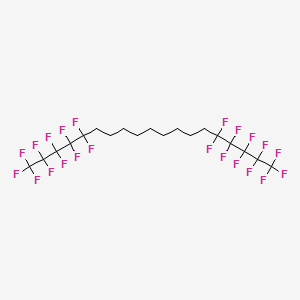
![2-(3,5-Dihydroxyphenyl)-2-[1-(2-nitrophenyl)ethoxycarbonylamino]acetic acid](/img/structure/B12088718.png)

